molecular formula C22H22ClN3O3 B2369701 2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 894003-20-4

2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2369701
CAS No.: 894003-20-4
M. Wt: 411.89
InChI Key: BMXGQLVJVNYOMC-UHFFFAOYSA-N
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Description

2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic organic compound provided for research purposes with the CAS Registry Number 894003-20-4 . Its molecular formula is C22H22ClN3O3, and it has a molecular weight of 411.88 g/mol . The compound features a complex structure that incorporates an indole core, a 2-chlorophenyl carbamoyl group, and a N,N-diethylacetamide side chain. The N,N-diethylacetamide moiety is a known functional group that can influence the compound's solubility and bioavailability . Compounds with indole scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological targets . Specifically, molecular frameworks that can interact with protease active sites, particularly those characterized by two beta-barrel domains, are actively explored as inhibitors for enzymes like 3-chymotrypsin-like protease (3CLpro) . The structural features of this reagent make it a candidate for research in these areas, including as a potential building block in the development of enzyme inhibitors for viral diseases . This product is intended for laboratory research use only and is not intended for human, veterinary, or diagnostic use. Researchers can request a quote for custom synthesis or specific package sizes.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGQLVJVNYOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide , a derivative of indole, has garnered attention for its diverse biological activities. Indole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H27ClN3O4C_{20}H_{27}ClN_{3}O_{4}, indicating the presence of a chlorophenyl group which is crucial for its biological activity. The indole structure contributes to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound may possess significant biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, studies on chloroacetamides have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Indole derivatives are often studied for their potential in cancer therapy. The mechanism typically involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes within the cell. The indole nucleus allows for high-affinity interactions with various molecular targets, leading to downstream biological effects.

Study 1: Antimicrobial Potential

In a recent study focusing on N-substituted phenyl derivatives, it was found that compounds with chlorinated phenyl groups exhibited enhanced antimicrobial activity. The study employed quantitative structure-activity relationship (QSAR) analysis, revealing that lipophilicity plays a crucial role in the efficacy against bacterial membranes .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AEffectiveLess effective
Compound BModerateEffective
This compoundTBDTBD

Study 2: Anticancer Activity

A study investigating various indole derivatives highlighted the anticancer potential of compounds similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest .

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighModerate
Target CompoundTBDTBDTBD

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s carbamoyl carbonyl group at the indole 3-position distinguishes it from analogs with hydroxyimino methyl () or sulfanyl-linked carbamoyl groups (). These groups influence electronic properties and hydrogen-bonding capacity.

Synthetic Routes: DCC-mediated coupling is a common method for amide bond formation in indole-acetamides (e.g., ). Oxime formation () and thiazolidinone ring synthesis () represent alternative strategies for introducing substituents.

Biological Activity: Only the hydroxyimino methyl derivative () demonstrated antioxidant activity, suggesting that electron-donating groups at the indole 3-position may enhance radical scavenging. The target compound’s carbamoyl carbonyl group, being electron-withdrawing, might reduce such activity .

Positional Isomerism: The 2-chlorophenyl vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process starting with 1H-indole-3-carbaldehyde oxime formation via refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol. Subsequent coupling with N,N-diethylacetamide derivatives under carbodiimide-mediated conditions (e.g., DCC or EDCI) is critical. Key parameters include solvent choice (ethanol or DMF), temperature (60–80°C), and catalyst use (e.g., DMAP). Monitoring via TLC or HPLC ensures intermediate purity .
  • Optimization : Reaction yields improve with strict anhydrous conditions and nitrogen atmospheres to prevent hydrolysis of the carbamoyl group. Adjusting stoichiometry (1:1.2 molar ratio of indole oxime to acylating agent) minimizes byproducts .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond lengths (C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) are validated using SHELXS-97 for structure solution and SHELXL for refinement . Computational validation via DFT (B3LYP/6-31G*) aligns with experimental geometries, confirming bioactive conformations .
  • Data Interpretation : Discrepancies between calculated and experimental bond lengths (>0.05 Å) may indicate crystal packing effects or computational basis set limitations .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of structurally related indol-1-yl-acetamide derivatives?

  • Experimental Design : Antioxidant capacity is assessed using DPPH and FRAP assays. For derivatives like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, Fe³⁺ reduction to Fe²⁺ correlates with electron-donating groups (e.g., hydroxylimino) enhancing radical scavenging. IC₅₀ values are dose-dependent (10–100 µM) .
  • Contradictions : Some studies report lower activity in derivatives with bulky substituents (e.g., diethylacetamide), suggesting steric hindrance at the binding site .

Q. How do crystallographic data resolve ambiguities in conformational analysis for this compound?

  • Case Study : SC-XRD reveals non-planar geometry in the indole-carbamoyl moiety due to steric clashes between the 2-chlorophenyl group and diethylacetamide. Torsion angles (e.g., C3-C9-N1-C19 = -12.5°) confirm this distortion, which DFT calculations may overlook .
  • Data Challenges : Twinning or poor crystal quality (common in flexible acetamide derivatives) requires rigorous data scaling (SHELXL) and validation via R₁/Rw convergence (<5%) .

Q. What strategies address low solubility in biological assays for this hydrophobic compound?

  • Approaches : Use co-solvents (DMSO ≤1% v/v) or micellar formulations (e.g., PEG-400). Structural modifications, such as introducing polar groups (e.g., methoxy or hydroxy) on the indole ring, improve aqueous solubility but may reduce membrane permeability .
  • Validation : Dynamic light scattering (DLS) confirms nanoparticle dispersion stability (PDI <0.3) in PBS .

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